molecular formula C20H20O6 B3029239 Cudraflavanone B CAS No. 597542-74-0

Cudraflavanone B

Cat. No.: B3029239
CAS No.: 597542-74-0
M. Wt: 356.4 g/mol
InChI Key: QMYILUYFNCCEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Cudraflavanone B has a wide range of scientific research applications, including:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Cudraflavanone B is typically isolated from natural sources, specifically the root bark of Cudrania tricuspidata . The isolation process involves solvent extraction followed by chromatographic techniques to purify the compound.

Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: Cudraflavanone B undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the flavonoid structure.

    Reduction: Reduction reactions can affect the double bonds within the flavonoid skeleton.

    Substitution: Substitution reactions can occur at the hydroxyl groups or the prenyl group attached to the flavonoid core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-18-19(20(13)25)16(24)9-17(26-18)12-6-4-11(21)7-14(12)22/h3-4,6-8,17,21-23,25H,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYILUYFNCCEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=C(C=C(C=C3)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cudraflavanone B
Reactant of Route 2
Cudraflavanone B
Reactant of Route 3
Cudraflavanone B
Reactant of Route 4
Cudraflavanone B
Reactant of Route 5
Cudraflavanone B
Reactant of Route 6
Cudraflavanone B
Customer
Q & A

Q1: What are the anti-inflammatory effects of Cudraflavanone B and how does it work at the molecular level?

A1: this compound, a prenylated flavanone found in the root bark of Cudrania tricuspidata, exhibits potent anti-inflammatory activity. Research has shown that it can alleviate lipopolysaccharide (LPS)-induced inflammatory responses in both RAW264.7 macrophages and BV2 microglia [, ]. This effect is attributed to its ability to downregulate the NF-κB and ERK MAPK signaling pathways, key regulators of inflammation. Specifically, this compound inhibits the translocation of the NF-κB p65 subunit to the nucleus, thereby suppressing the transcription of pro-inflammatory mediators [, ]. Furthermore, it also inhibits the phosphorylation of ERK1/2, another critical component of the inflammatory cascade [, ].

Q2: Does this compound exhibit any antifungal activity?

A2: Yes, this compound, isolated from the roots of Cudrania cochinchinensis, has demonstrated antifungal activity against various fungal species, including Cryptococcus neoformans, Aspergillus fumigatus, and A. nidulans []. While its mechanism of action against these fungi is not fully elucidated, its antifungal properties highlight its potential as a lead compound for developing novel antifungal agents.

Q3: Are there any structural analogs of this compound that show similar biological activity?

A3: Research suggests that the presence of specific structural features in this compound contributes to its biological activity. For instance, the prenyl group at the C-6 position appears to be crucial for its anti-inflammatory effects. Studies using other compounds from Cudrania tricuspidata have shown that those with prenyl groups, such as Steppogenin and Cudraflavone C, also exhibit strong anti-inflammatory effects []. This suggests that the prenyl group may play a role in target binding or enhance the molecule's ability to interact with cell membranes. Further studies exploring structure-activity relationships are needed to confirm the importance of specific structural features for this compound's biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.